3-Amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol
Description
Properties
CAS No. |
61404-59-9 |
|---|---|
Molecular Formula |
C13H16N4O4 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
3-amino-6-[(3,4,5-trimethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H16N4O4/c1-19-9-5-7(6-10(20-2)11(9)21-3)4-8-12(18)15-13(14)17-16-8/h5-6H,4H2,1-3H3,(H3,14,15,17,18) |
InChI Key |
XHMXYVPLPZCNGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=NN=C(NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Amino-3-((3,4,5-trimethoxybenzyl)amino)-1,2,4-triazin-5(4H)-one (Intermediate 4d)
This intermediate is the key precursor to the target compound and is synthesized via General Procedure A :
- Starting materials: Hydrazinecarbothioamide hydroiodide and 3,4,5-trimethoxybenzylamine.
- Reaction conditions: The hydrazinecarbothioamide hydroiodide (20 mmol) is suspended in 2-propanol (1.0 M), then 3,4,5-trimethoxybenzylamine (21 mmol, 1.05 equiv) is added.
- The mixture is heated at 40 °C for 10 hours, then stirred at room temperature for 2 days.
- The resulting amino-3-benzylguanidine hydroiodide is isolated by filtration and recrystallized.
- This intermediate is then reacted with potassium carbonate (K2CO3) and ethyl 2-amino-2-thioxoacetate in DMSO at 75 °C for 2.5 hours.
- After cooling and stirring in ice water for 16-18 hours, the product precipitates as a yellow crystalline solid.
- Purification is done by recrystallization or silica gel chromatography.
Yield: Approximately 49% for compound 4d.
Characterization: Melting point 210–212 °C; NMR and HRMS data confirm structure.
Groebke-Blackburn-Bienaymé Three-Component Reaction (GBB-3CR)
This multicomponent reaction is used to further functionalize the triazinone intermediate:
- Reactants: Intermediate 4d, an aldehyde (e.g., benzaldehyde), and an isocyanide (e.g., cyclohexyl isocyanide).
- Conditions: The three components are combined in methanol (0.5 M) with scandium triflate (Sc(OTf)3) as a catalyst (0.1–0.2 equiv).
- The mixture is stirred at room temperature for 10 minutes, then heated at 100 °C under microwave irradiation for 2 hours in a sealed tube.
- The reaction progress is monitored by temperature-time profiles.
- After completion, the mixture is purified by silica gel chromatography.
Yields: Moderate to good yields (45–53%) depending on substituents and catalyst loading.
Optimization: Lower catalyst loading (0.1 equiv) slightly improves yield; microwave heating enhances reaction efficiency.
Deprotection of Benzyl Groups
The benzyl protecting groups on the triazinone derivatives are removed to yield the free amino and hydroxyl functionalities:
Method 1: Trifluoroacetic acid (TFA) deprotection
- The protected compound is treated with TFA in dichloromethane.
- The organic layer is washed, dried, and concentrated.
- Purification by silica gel chromatography yields the deprotected product.
Method 2: Triflic acid (TfOH) deprotection
- The compound is treated with TfOH.
- The aqueous layer is extracted with ethyl acetate, washed, dried, and concentrated.
- Purification follows as above.
Yields: Deprotection yields range from 33% to 49%, with one-pot methods showing an average 11% improvement over two-step procedures.
Summary Table of Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| Formation of amino-3-benzylguanidine hydroiodide | Hydrazinecarbothioamide hydroiodide + 3,4,5-trimethoxybenzylamine, 2-propanol, 40 °C, 10 h + RT 2 d | Amino-3-benzylguanidine hydroiodide | Not specified | Isolated by filtration and recrystallization |
| Cyclization to 1,2,4-triazin-5-one (4d) | K2CO3, ethyl 2-amino-2-thioxoacetate, DMSO, 75 °C, 2.5 h + ice water, 16-18 h | 6-Amino-3-((3,4,5-trimethoxybenzyl)amino)-1,2,4-triazin-5(4H)-one (4d) | 49 | Yellow crystalline solid |
| GBB-3CR multicomponent reaction | 4d + benzaldehyde + cyclohexyl isocyanide, MeOH, Sc(OTf)3 (0.1–0.2 equiv), 100 °C, microwave, 2 h | GBB product (5l and analogs) | 45–53 | Microwave improves yield and time |
| Benzyl deprotection (TFA or TfOH) | TFA or TfOH treatment, workup, silica gel chromatography | Deprotected triazinone derivatives (6a–6q) | 33–49 | One-pot methods improve yields by ~11% |
Research Findings and Analysis
- The one-pot two-step method combining GBB-3CR and deprotection is superior in yield and efficiency compared to separate stepwise synthesis.
- Microwave-assisted heating significantly reduces reaction time and improves yields.
- The choice of isocyanide and aldehyde substituents affects the yield and purity of the GBB products.
- Benzyl protecting groups are selectively cleavable under acidic conditions, with triflic acid providing efficient deprotection.
- The synthetic route is versatile, allowing for the introduction of various benzyl protecting groups and substituents, enabling structural diversity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups into the triazine ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 3-Amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol exhibit potential anticancer properties. A study on heterocyclic amines demonstrated their ability to induce DNA adduct formation, which is critical in understanding their role in cancer etiology. The structural characteristics of this compound may enhance its efficacy against specific cancer types through mechanisms involving DNA interaction and cellular uptake .
2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural components allow for interactions with microbial cell membranes, potentially disrupting their integrity. This application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria .
Agricultural Applications
1. Herbicidal Activity
In agricultural research, compounds similar to this compound have been evaluated for their herbicidal properties. Studies have shown that triazine derivatives can inhibit photosynthesis in certain plant species, providing a pathway for developing selective herbicides that target specific weeds while preserving crop health .
2. Growth Regulators
The compound may also function as a plant growth regulator. Its application could enhance growth rates and yield in various crops by modulating hormonal pathways within plants .
Material Science Applications
1. Polymer Chemistry
In material science, the compound's unique structure allows it to be incorporated into polymers to enhance mechanical properties and thermal stability. Research indicates that incorporating triazine derivatives into polymer matrices can improve their resistance to degradation under environmental stressors .
2. Coatings and Films
The potential use of this compound in coatings and films has been explored due to its chemical stability and protective properties against UV radiation and moisture. Such applications are critical in developing durable materials for various industrial uses .
Case Studies
Mechanism of Action
The mechanism of action of 3-Amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-Amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol and related heterocyclic compounds:
Key Analysis of Structural and Functional Differences
Core Heterocycle: The 1,2,4-triazin-5-ol core (target compound) differs from pyrimidine (Trimethoprim) in ring size and electronic properties. 1,2,4-Triazole derivatives (e.g., 5-Isopropyl-4H-1,2,4-triazol-3-amine) lack the hydroxyl group of triazin-5-ol, reducing acidity and altering solubility profiles .
Substituent Effects: The 3,4,5-trimethoxybenzyl group in the target compound and Trimethoprim suggests affinity for hydrophobic binding pockets (e.g., in DHFR). However, Trimethoprim’s pyrimidine core allows for stronger π-π stacking with enzyme active sites compared to triazines .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a 3,4,5-trimethoxybenzyl group to a preformed triazin-5-ol scaffold, as inferred from analogous procedures in . In contrast, Trimethoprim’s commercial synthesis leverages pyrimidine ring formation via Biginelli-like condensations .
Biological Activity
3-Amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a triazine ring with an amino group and a trimethoxybenzyl moiety that may contribute to its biological effects.
Synthesis
The synthesis of this compound can be achieved through various methods including microwave-assisted techniques which have been shown to enhance yields and reduce reaction times. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to form the triazine structure with the desired substituents .
Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that triazine derivatives can inhibit the growth of various pathogens in vitro. The presence of the trimethoxybenzyl group may enhance these effects by improving solubility and bioavailability .
Anticancer Properties
The compound has shown promise in cancer research. A related study on triazine derivatives indicated that they could disrupt critical cellular pathways involved in cancer proliferation. Specifically, compounds with similar structures were effective against melanoma cell lines by interfering with folate metabolism, suggesting that this compound may exert similar effects .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations. |
| Study 2 | Anticancer Activity | Showed effective antiproliferative effects on melanoma cells through folate cycle disruption. |
| Study 3 | Mechanistic Insights | Identified enzyme interactions that suggest potential pathways for therapeutic application. |
Q & A
Basic Question: What are the standard synthetic routes for 3-Amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via condensation reactions. A general protocol involves refluxing a triazole precursor (e.g., 4-amino-1,2,4-triazole derivatives) with 3,4,5-trimethoxybenzyl halides or aldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid) . For example, substituted benzaldehydes are reacted with triazole derivatives under reflux for 4–6 hours, followed by solvent evaporation and purification via flash chromatography . Optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of methoxy-rich intermediates.
- Catalyst screening : Acidic or basic conditions influence regioselectivity; acetic acid minimizes side reactions .
- Yield challenges : Low yields (~20–30%) are common due to steric hindrance from the trimethoxybenzyl group; iterative recrystallization or silica gel chromatography is recommended .
Advanced Question: How can powder X-ray diffraction (PXRD) resolve structural ambiguities in this compound, particularly regarding preferred orientation?
Methodological Answer:
PXRD combined with direct-space genetic algorithms (e.g., as implemented in DASH) is effective for structural determination when single crystals are unavailable. Key steps include:
- Data collection : High-resolution PXRD patterns (Cu-Kα radiation, 2θ range 5–50°) .
- Model refinement : Use the SHELX suite for Rietveld refinement, accounting for preferred orientation via spherical harmonics .
- Validation : Compare experimental and simulated PXRD patterns, and cross-validate with DFT-calculated molecular conformations .
Challenges : Preferred orientation in powder samples can distort intensity ratios; mitigate by using capillary sample holders and rotational stages during data collection .
Basic Question: What analytical techniques are recommended for assessing purity and identifying common impurities?
Methodological Answer:
- HPLC-MS : Use a C18 column (4.6 × 150 mm, 5 µm) with a gradient of acetonitrile/water (0.1% formic acid) at 1 mL/min. Monitor for impurities like 2-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-4-ol (retention time ~8.2 min) .
- 1H NMR : Look for residual solvent peaks (e.g., DMSO-d6 at 2.50 ppm) and integration anomalies in the aromatic region (δ 6.5–7.5 ppm) .
- Elemental analysis : Target ≤0.3% deviation from theoretical C, H, N values to confirm stoichiometric purity .
Advanced Question: How do solvent effects influence the compound’s spectroscopic properties, and how can DFT calculations model this?
Methodological Answer:
UV-Vis and fluorescence spectra are solvent-dependent due to polarity-induced shifts in π→π* transitions. For example:
- Experimental protocol : Dissolve the compound in solvents of varying polarity (e.g., water, DMSO, chloroform) and record spectra at 25°C .
- DFT modeling : Use Gaussian09 with the B3LYP/6-311+G(d,p) basis set to compute solvent effects via the Polarizable Continuum Model (PCM). Compare simulated excitation energies with experimental λmax values .
Key insight : Higher polarity solvents stabilize charge-transfer states, red-shifting absorption bands by ~10–15 nm .
Basic Question: What strategies are effective for resolving crystallographic disorder in the trimethoxybenzyl moiety?
Methodological Answer:
- Data collection : Collect high-resolution (<1.0 Å) single-crystal data at low temperature (100 K) to reduce thermal motion .
- Refinement : In SHELXL, apply anisotropic displacement parameters and split the benzyl group into two conformations (occupancy ratios refined via free variables) .
- Validation : Check residual electron density maps (Δρ < ±0.3 eÅ<sup>−3</sup>) and Rint values (<5%) for twinned crystals .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced antimicrobial activity?
Methodological Answer:
- Core modifications : Replace the 1,2,4-triazin-5-ol scaffold with pyrimidine or imidazole rings to assess potency changes .
- Substituent effects : Systematically vary methoxy groups on the benzyl moiety; 3,4,5-trimethoxy substitution maximizes hydrophobic interactions with bacterial dihydrofolate reductase .
- Assay design : Test analogs against S. aureus (ATCC 25923) and E. coli (ATCC 25922) via broth microdilution (MIC ≤ 8 µg/mL indicates activity) .
Basic Question: How should researchers address contradictions in reported solubility data for this compound?
Methodological Answer:
- Standardize protocols : Use the shake-flask method (24 h equilibration at 25°C) with HPLC quantification .
- Common pitfalls : Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline); characterize solid-state forms via PXRD before solubility tests .
- Documentation : Report solvent purity, pH, and temperature. For example, solubility in DMSO is ~50 mg/mL, but <0.1 mg/mL in water due to poor hydrogen bonding .
Advanced Question: What mechanistic insights can be gained from studying the compound’s interaction with DNA or proteins?
Methodological Answer:
- Fluorescence quenching : Titrate the compound into DNA/protein solutions and monitor emission changes (λex = 280 nm). Calculate binding constants (Kb) via Stern-Volmer plots .
- Docking simulations : Use AutoDock Vina with receptor structures (e.g., PDB: 1DG3 for DNA) to identify binding pockets. The trimethoxybenzyl group often occupies hydrophobic clefts .
- Thermodynamics : Isothermal titration calorimetry (ITC) reveals enthalpy-driven binding (ΔH < 0) for intercalation or groove-binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
